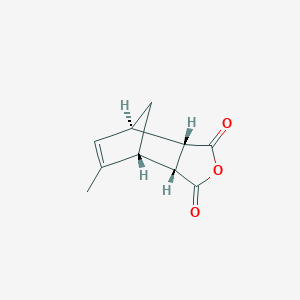

Methyl-5-norbornene-2,3-dicarboxylic anhydride(Mixture of isomers)

Description

Methyl-5-norbornene-2,3-dicarboxylic anhydride (CAS: 25134-21-8), commonly referred to as methyl nadic anhydride (MNA), is a bicyclic anhydride with the molecular formula C₁₀H₁₀O₃. It is a yellow, viscous liquid with a density of 1.232 g/cm³ at 25°C, a refractive index of 1.506–1.508, and a flash point of 135°C . Its anhydride equivalent weight (AEW) is 178 g equiv⁻¹, making it a potent cross-linking agent for epoxy resins, particularly in high-temperature applications .

The compound’s norbornene backbone contributes to its rigidity and thermal stability, while the methyl group enhances solubility in organic matrices. It is widely utilized in electronics, aerospace composites, and electron microscopy sample preparation due to its ability to form durable, heat-resistant networks .

Properties

IUPAC Name |

(1R,2S,6R,7R)-8-methyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-4-2-5-3-6(4)8-7(5)9(11)13-10(8)12/h2,5-8H,3H2,1H3/t5-,6-,7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYNFFGKZCOPKN-DKXJUACHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2CC1C3C2C(=O)OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]2C[C@@H]1[C@@H]3[C@H]2C(=O)OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl-5-norbornene-2,3-dicarboxylic anhydride(Mixture of isomers) typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the bicyclic structure, followed by functional group modifications to introduce the methyl and methanoisobenzofuran moieties. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions: Methyl-5-norbornene-2,3-dicarboxylic anhydride(Mixture of isomers) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Curing Agent in Epoxy Resins

One of the primary applications of methyl-5-norbornene-2,3-dicarboxylic anhydride is as a curing agent in epoxy resins. Its incorporation into epoxy formulations significantly enhances mechanical properties and thermal stability. The curing process involves cross-linking reactions that improve the structural integrity of the resulting materials.

Table 1: Comparison of Curing Agents

| Curing Agent | Properties | Applications |

|---|---|---|

| Methyl-5-norbornene-2,3-dicarboxylic anhydride | High reactivity, enhances thermal stability | Epoxy resins |

| Maleic Anhydride | Moderate reactivity | Unsaturated polyester resins |

| Phthalic Anhydride | Lower reactivity, good plasticizer | Plasticizers |

Polymerization Processes

Methyl-5-norbornene-2,3-dicarboxylic anhydride is also utilized in various polymerization processes, particularly Ring-Opening Metathesis Polymerization (ROMP) . This method allows for the synthesis of high molecular weight polymers with unique properties that are beneficial in advanced materials applications.

Case Study: ROMP with Methyl-5-Norbornene-2,3-Dicarboxylic Anhydride

In a study conducted by researchers at [source], methyl-5-norbornene-2,3-dicarboxylic anhydride was used to create polymer films that exhibited enhanced mechanical strength and thermal resistance compared to conventional polymers. The ROMP process was facilitated by using Grubbs' catalyst, leading to a significant increase in polymer performance metrics.

Carbon Nanotube/Polymer Composites

The compound serves as a crucial component in the preparation of carbon nanotube/polymer composites . These composites leverage the unique properties of carbon nanotubes to enhance electrical conductivity and mechanical strength.

Table 2: Properties of Carbon Nanotube Composites

| Composite Type | Electrical Conductivity | Mechanical Strength |

|---|---|---|

| Carbon Nanotube/Polymer Composite | High | Enhanced |

| Conventional Polymer | Low | Standard |

Intermediate in Synthesis

Methyl-5-norbornene-2,3-dicarboxylic anhydride acts as an intermediate in the synthesis of various polymers and resins. It is particularly useful in producing methyl nadimides endcapped resins , which are applied in flame-retardant treatments and electrical laminating processes .

Biochemical Applications

Research has indicated potential applications in biological systems, such as modifying chitosan to enhance its thermal stability and reduce crystallinity. Additionally, derivatives of this compound have been studied for their anticancer activity due to their ability to inhibit certain cancer cell lines .

Mechanism of Action

The mechanism of action of Methyl-5-norbornene-2,3-dicarboxylic anhydride(Mixture of isomers) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Maleic Anhydride (MA)

Structural Differences : Maleic anhydride (C₄H₂O₃) is a smaller, planar molecule with conjugated double bonds, lacking the bicyclic structure of MNA.

Reactivity and Applications :

- MA has a lower AEW (98 g equiv⁻¹) and higher reactivity due to its electron-deficient double bond. However, MA-modified resins exhibit inferior thermal stability compared to MNA-cured systems .

- In castor oil modifications, MA-adducts (R-MA) showed an acid value of 130 mg g⁻¹, slightly lower than MNA-adducts (R-NA: 132 mg g⁻¹), indicating marginally reduced carboxyl group availability .

- MA is cost-effective for polyesters and alkyd resins but is less suitable for high-performance applications requiring thermal resilience .

Hexahydro-4-methylphthalic Anhydride (HA)

Reactivity and Applications:

- HA-adducts (R-HA) exhibited the highest acid value (134 mg g⁻¹) among MA, MNA, and HA, suggesting superior reactivity in esterification .

- HA-cured epoxies provide enhanced hydrophobicity and mechanical flexibility but lower glass transition temperatures (Tg) compared to MNA systems .

- Applications include coatings and adhesives where flexibility outweighs thermal demands .

Methyl Tetrahydrophthalic Anhydride (MTHPA)

Structural Differences : MTHPA (C₉H₁₀O₃) is a hydrogenated derivative of phthalic anhydride with a methyl group, offering intermediate rigidity between MA and MNA.

Reactivity and Applications :

- MTHPA (e.g., Aradur917®) is a liquid hardener with a viscosity of 60–80 mPa·s, lower than MNA’s 200–300 mPa·s, facilitating easier processing .

- In copolymerization with epoxidized oils, MTHPA achieves faster curing kinetics than MNA but produces polymers with lower thermal stability .

- Preferred in electrical insulation and low-stress composites .

Himic Anhydride (5-Norbornene-2,3-dicarboxylic Anhydride)

Structural Differences : Himic anhydride (C₉H₈O₃) lacks the methyl group of MNA, reducing steric hindrance and altering isomer ratios.

Reactivity and Applications :

- The endo/exo isomer ratio in Himic anhydride (82:18 at 190°C) impacts reactivity; MNA’s isomer mixture may offer more consistent cross-linking .

- Himic anhydride is used in retro-Diels-Alder reactions and specialty polymers but is less common in epoxy formulations due to handling challenges .

Nonenyl Succinic Anhydride (NSA) and Dodecenyl Succinic Anhydride (DDSA)

Structural Differences : Both are aliphatic anhydrides with long alkyl chains (C₉ and C₁₂, respectively), contrasting with MNA’s bicyclic core.

Reactivity and Applications :

- NSA and DDSA are used in epoxy embedding resins for electron microscopy. Blends containing 20% MNA improve sectioning stability and thermal resistance compared to NSA/DDSA-only systems .

- Their long chains enhance hydrophobicity but reduce cross-link density, limiting mechanical strength in high-stress applications .

Biological Activity

Methyl-5-norbornene-2,3-dicarboxylic anhydride (MNA) is a chemical compound widely utilized in various industrial applications, particularly as a curing agent in epoxy resins and in the synthesis of polymers. This article explores its biological activity, safety profile, and potential health effects based on diverse sources.

MNA is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 25134-21-8 |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.19 g/mol |

| Density | 1.232 g/cm³ |

| Boiling Point | 137°C to 140°C (10 mmHg) |

| Flash Point | 135°C (275°F) |

| Solubility | Miscible with acetone, benzene, naphtha, and xylene |

MNA is sensitive to moisture and incompatible with strong oxidizing agents, strong acids, and strong bases .

Toxicological Profile

MNA has been classified under various hazard categories according to the Globally Harmonized System (GHS). The key toxicological findings include:

- Eye Irritation : Causes serious eye irritation (H319).

- Skin Corrosion : Causes severe skin burns and eye damage (H314).

- Respiratory Sensitization : May cause allergy or asthma symptoms if inhaled (H334).

- Acute Toxicity : Harmful if swallowed (H302) .

Case Studies

-

Safety Assessment for Food Contact Materials :

- The European Food Safety Authority (EFSA) evaluated MNA's safety when used as a co-monomer in polyester coatings for food packaging. The study concluded that MNA does not pose a safety concern at specified migration levels into food products .

- The calculated worst-case migration of MNA was found to be 27 µg/kg food, with no genotoxic effects observed in in vivo tests .

- Respiratory Effects :

- Polymerization Studies :

Applications in Industry

MNA's biological activity is not limited to toxicity; it also plays a crucial role in various applications:

- Curing Agent : Used extensively in epoxy resin formulations, enhancing mechanical properties and thermal stability.

- Carbon Nanotube Composites : Employed in creating vertically aligned carbon nanotube/polymer films, which have applications in electronics and materials science .

- Flame Retardants : Utilized in treatments aimed at improving flame resistance in materials .

Q & A

Q. What is the standard synthesis method for Methyl-5-norbornene-2,3-dicarboxylic anhydride, and what are the key reaction conditions?

The compound is synthesized via the Diels-Alder reaction between cyclopentadiene and maleic anhydride. Key conditions include:

- Solvent-free or solvent-mediated protocols : Solvent-free methods yield comparable results regardless of isomer ratios (exo, endo, or mixtures) .

- Temperature : Reactions typically proceed at ambient to moderately elevated temperatures (e.g., 60°C for curing applications) .

- Catalysts : Radical initiators or acid catalysts may accelerate the reaction in alternative routes .

Q. How does Methyl-5-norbornene-2,3-dicarboxylic anhydride function as an epoxy resin curing agent, and what are the optimal curing parameters?

The anhydride acts as a hardener via ring-opening reactions with epoxide groups. Optimal parameters include:

- Mixing ratios : Epoxy/anhydride molar ratios vary (e.g., 1:1 to 1:1.2) depending on the resin system .

- Catalysts : 4-Methylimidazole (4-MI) or dimethylbenzylamine (2% w/w) accelerates curing .

- Curing conditions : 60°C for 24 hours, followed by post-curing at higher temperatures for full crosslinking .

Q. What are the key physical and chemical properties of Methyl-5-norbornene-2,3-dicarboxylic anhydride relevant to its handling and application in research?

Q. What safety precautions are necessary when handling Methyl-5-norbornene-2,3-dicarboxylic anhydride in laboratory settings?

- Hazards : Skin corrosion (Category 1C), sensitization (Category 1) .

- PPE : Gloves, goggles, and lab coats; use in a fume hood .

- Disposal : Incinerate via authorized facilities; comply with local regulations .

Advanced Questions

Q. How does the isomer ratio in Methyl-5-norbornene-2,3-dicarboxylic anhydride influence its reactivity in Diels-Alder and other cycloaddition reactions?

The exo/endo isomer ratio minimally affects Diels-Alder reactivity due to rapid equilibration under thermal conditions. Solvent-free reactions show similar yields (~85%) regardless of isomer composition . However, endo isomers may exhibit higher ring strain, influencing copolymerization kinetics in polymer synthesis .

Q. What methodologies are effective for separating and characterizing the individual isomers in Methyl-5-norbornene-2,3-dicarboxylic anhydride mixtures?

- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane eluents) resolves stereoisomers .

- Spectroscopy : ¹H NMR distinguishes isomers via coupling constants and diastereotopic proton splitting .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weights and fragmentation patterns .

Q. What role does Methyl-5-norbornene-2,3-dicarboxylic anhydride play in the synthesis of sequence-controlled multiblock polymers, and how do reaction conditions affect polymer architecture?

The anhydride participates in ring-opening alternating copolymerization (ROAC) with cyclic esters (e.g., L-lactide). Key factors:

Q. How can the catalytic activity of alkali metal carboxylates be optimized in ring-opening polymerizations involving Methyl-5-norbornene-2,3-dicarboxylic anhydride?

Q. What analytical challenges arise when studying copolymerization kinetics of Methyl-5-norbornene-2,3-dicarboxylic anhydride with epoxidized plant oils, and how can they be addressed?

- Challenge : Monitoring curing kinetics in viscous systems.

- Solutions :

- Differential scanning calorimetry (DSC) tracks exothermic peaks during crosslinking .

- Rheometry measures viscosity changes to determine gel points .

- FT-IR spectroscopy identifies anhydride/epoxide consumption rates .

Q. What are the mechanistic differences between using Methyl-5-norbornene-2,3-dicarboxylic anhydride and other cyclic anhydrides in controlled polymer synthesis?

- Ring strain : Norbornene derivatives exhibit higher strain than phthalic anhydrides, accelerating ROAC .

- Steric effects : Bulky substituents (e.g., methyl groups) hinder chain transfer, enabling higher molecular weights .

- Thermal stability : Polymers derived from norbornene anhydrides show superior thermal degradation resistance compared to aliphatic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.